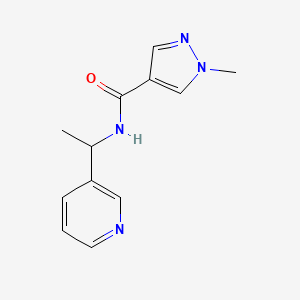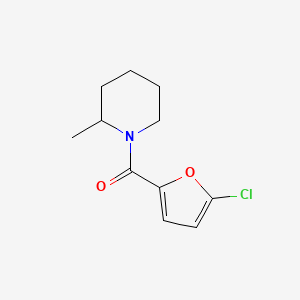
(5-Chlorofuran-2-yl)-(2-methylpiperidin-1-yl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(5-Chlorofuran-2-yl)-(2-methylpiperidin-1-yl)methanone, also known as 5-Cl-UR-144, is a synthetic cannabinoid that has gained attention in the scientific community due to its potential use as a research tool. This compound is a potent agonist of the CB1 and CB2 cannabinoid receptors, and its unique structure allows for selective binding to these receptors.
Mecanismo De Acción
The mechanism of action of (5-Chlorofuran-2-yl)-(2-methylpiperidin-1-yl)methanone involves selective binding to the CB1 and CB2 receptors. Once bound, this compound activates these receptors, leading to various downstream effects. The activation of CB1 receptors in the brain can lead to a range of effects, including altered mood, appetite, and memory. The activation of CB2 receptors in the immune system can lead to anti-inflammatory and immunomodulatory effects.
Biochemical and Physiological Effects:
The biochemical and physiological effects of (5-Chlorofuran-2-yl)-(2-methylpiperidin-1-yl)methanone are largely mediated through its binding to the CB1 and CB2 receptors. In animal studies, this compound has been shown to produce a range of effects, including altered locomotor activity, decreased pain sensitivity, and altered anxiety-like behavior. Additionally, (5-Chlorofuran-2-yl)-(2-methylpiperidin-1-yl)methanone has been shown to have anti-inflammatory effects in vitro, suggesting potential therapeutic applications in inflammatory conditions.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using (5-Chlorofuran-2-yl)-(2-methylpiperidin-1-yl)methanone in lab experiments is its high affinity for the CB1 and CB2 receptors, which allows for selective activation of these receptors. Additionally, this compound has a relatively long half-life, allowing for sustained effects in in vivo experiments. However, one limitation of using (5-Chlorofuran-2-yl)-(2-methylpiperidin-1-yl)methanone is its relatively low solubility in water, which can make dosing and administration challenging.
Direcciones Futuras
There are several potential future directions for research involving (5-Chlorofuran-2-yl)-(2-methylpiperidin-1-yl)methanone. One area of interest is the investigation of the potential therapeutic applications of this compound, particularly in the treatment of inflammatory conditions. Additionally, further studies are needed to fully elucidate the mechanism of action of (5-Chlorofuran-2-yl)-(2-methylpiperidin-1-yl)methanone and its effects on neuronal function and behavior. Finally, the development of more selective and potent synthetic cannabinoids, including those based on the structure of (5-Chlorofuran-2-yl)-(2-methylpiperidin-1-yl)methanone, may lead to the discovery of new therapeutic targets and treatments.
Métodos De Síntesis
The synthesis of (5-Chlorofuran-2-yl)-(2-methylpiperidin-1-yl)methanone involves a multi-step process that begins with the reaction of 5-chlorofurfural with 2-methylpiperidine to form 5-chloro-2-(2-methylpiperidin-1-yl)furan. This intermediate is then reacted with 2,2,3,3-tetramethylcyclopropanecarboxylic acid chloride to form the final product, (5-Chlorofuran-2-yl)-(2-methylpiperidin-1-yl)methanone. The purity and yield of the final product can be improved through various purification techniques, such as recrystallization or chromatography.
Aplicaciones Científicas De Investigación
(5-Chlorofuran-2-yl)-(2-methylpiperidin-1-yl)methanone has been used as a research tool in various scientific studies, particularly in the field of cannabinoid research. This compound has been shown to have a high affinity for the CB1 and CB2 receptors, making it a valuable tool for investigating the role of these receptors in various physiological processes. Additionally, (5-Chlorofuran-2-yl)-(2-methylpiperidin-1-yl)methanone has been used in studies investigating the effects of synthetic cannabinoids on neuronal function and behavior.
Propiedades
IUPAC Name |
(5-chlorofuran-2-yl)-(2-methylpiperidin-1-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14ClNO2/c1-8-4-2-3-7-13(8)11(14)9-5-6-10(12)15-9/h5-6,8H,2-4,7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AQAJGVYUVGISJX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCCN1C(=O)C2=CC=C(O2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.69 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(5-Chlorofuran-2-yl)-(2-methylpiperidin-1-yl)methanone | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

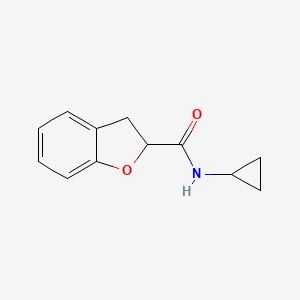
![1-(4-ethyl-6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)propan-1-one](/img/structure/B7515711.png)
![N-[(2,4-dimethylphenyl)methyl]-N-methyloxolane-2-carboxamide](/img/structure/B7515724.png)
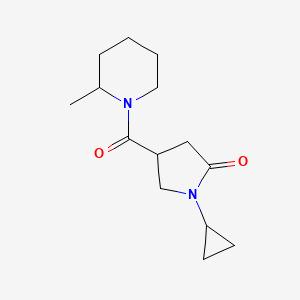

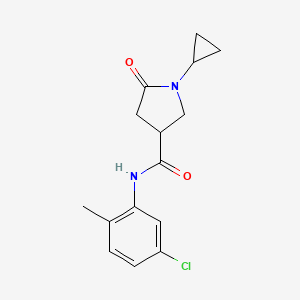



![1-(4-ethyl-6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)-2-methoxyethanone](/img/structure/B7515771.png)
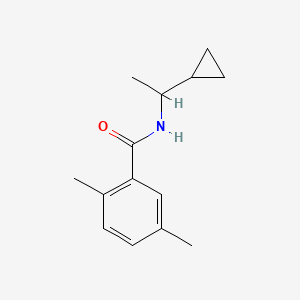
![(4-ethyl-6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)-(2-methylcyclopropyl)methanone](/img/structure/B7515783.png)

